5-Amino-1,3-dimethyl-10H-acridin-9-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

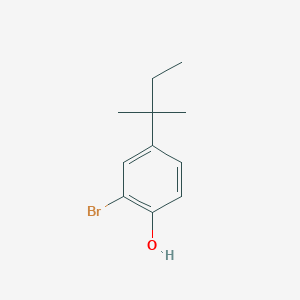

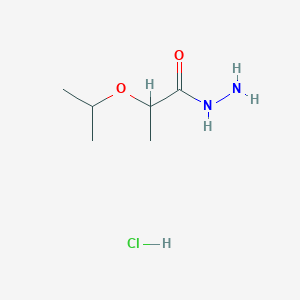

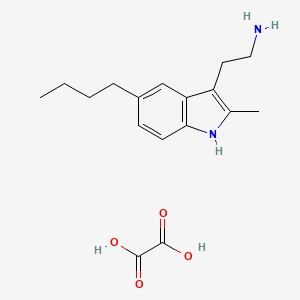

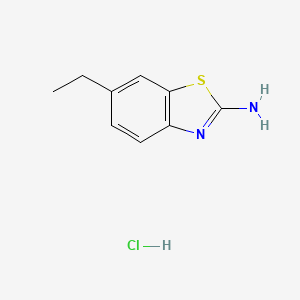

5-Amino-1,3-dimethyl-10H-acridin-9-one is a useful research compound. Its molecular formula is C15H14N2O and its molecular weight is 238.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Shifts and NMR Analysis

5-Amino-1,3-dimethyl-10H-acridin-9-one and similar acridine derivatives have been studied for their NMR properties. Research by Avellaneda et al. (2002) focused on the 1H and 13C NMR resonances of these compounds, which are crucial for understanding their chemical structure and behavior in various environments (Avellaneda et al., 2002).

Reactivity and Synthesis of Derivatives

Ma et al. (2007) explored the synthesis of guanidine-functionalized acridine, demonstrating the reactivity of the 9-aminoacridine chromophore. This study provides insights into novel pathways for creating cyclic and spirocyclic acridine derivatives (Ma, Day, & Bierbach, 2007).

Fluorescence and Biological Properties

Bernát et al. (2004) investigated the structure, fluorescence, and biological properties of various acridin-9-ylthioureas. This research is significant in understanding the fluorescence behavior of these compounds and their potential biological activities (Bernát et al., 2004).

Macrocycles Synthesis

Santini et al. (2003) synthesized new macrocycles from acridin-9(10H)-ones, which are known for their therapeutic properties. These macrocycles, including crown ethers, have potential applications in enhancing DNA binding properties (Santini, Boyer, & Galy, 2003).

DNA Interaction Studies

Shukla, Mishra, and Tiwari (2006) conducted a study on the interaction between acridine molecules and DNA. This research is crucial for understanding the mutagenic and carcinogenic properties of acridines and their derivatives (Shukla, Mishra, & Tiwari, 2006).

Tautomerism and Structural Analysis

Ebead et al. (2005) examined the amino-imino tautomerism in acridin-9-amines, revealing important information about the structural and physicochemical features of these compounds (Ebead et al., 2005).

Antiproliferative Properties

Putic et al. (2010) synthesized and evaluated N-unsubstituted hydroxy-10H-acridin-9-ones for their antiproliferative activity against HaCaT keratinocyte growth, exploring their potential as antipsoriatic agents (Putic, Stecher, Prinz, & Müller, 2010).

Mechanism of Action

The phosphorescence of 5-Amino-1,3-dimethyl-10H-acridin-9-one with unexpected higher energy than its fluorescence is proved to originate from the intermolecular through-space charge transfer state (TSCT) and the locally excited triplet states (3LE). Due to the multichannel RISC process from the TSCT and 3LE states to the 1CT state, a high KRISC is realized simultaneously .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

5-Amino-1,3-dimethyl-10H-acridin-9-one plays a crucial role in biochemical reactions, particularly in the context of fluorescence and photophysical properties. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, the compound’s unique sp2-hybridization of the nitrogen atom in the acridone ring leads to a quasi-equatorial conformation and high molecular rigidity, which suppresses conformation relaxation and enhances its interaction with biomolecules . These interactions are essential for its role in thermally activated delayed fluorescence (TADF) materials, where it optimizes radiation processes and reverse intersystem crossing (RISC) rates .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s high fluorescence quantum yield and short TADF lifetime make it a valuable tool for studying cellular dynamics and interactions. Additionally, its ability to interact with cellular proteins and enzymes can lead to changes in cellular behavior, including alterations in metabolic pathways and gene expression profiles.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s orthogonal and highly rigid conformation restricts intramolecular relaxation, resulting in narrow full widths at half maximum and efficient energy transfer processes. These properties enable the compound to act as an effective modulator of biochemical reactions, influencing enzyme activity and gene expression through its interactions with specific biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. The compound’s stability is influenced by its molecular structure, which provides resistance to degradation under various conditions. Long-term studies have shown that the compound maintains its fluorescence properties and continues to affect cellular processes over extended periods, making it a reliable tool for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates biochemical pathways. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects highlight the importance of dosage optimization in experimental settings to achieve desired outcomes without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with specific enzymes can alter metabolic processes, leading to changes in the production and utilization of metabolites

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical studies and ensuring its effective delivery to target sites.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications. The compound’s localization to particular compartments or organelles can affect its activity and function, providing insights into its role in cellular processes

Properties

IUPAC Name |

5-amino-1,3-dimethyl-10H-acridin-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-8-6-9(2)13-12(7-8)17-14-10(15(13)18)4-3-5-11(14)16/h3-7H,16H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSYYNITOOQBBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC3=C(C2=O)C=CC=C3N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587518 |

Source

|

| Record name | 5-Amino-1,3-dimethylacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893612-56-1 |

Source

|

| Record name | 5-Amino-1,3-dimethylacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(1-Piperazinylmethyl)cyclohexyl]methanol](/img/structure/B1284381.png)